molecular formula C12H16O5 B8692274 Methyl 4-ethoxy-3,5-dimethoxybenzoate CAS No. 51210-04-9

Methyl 4-ethoxy-3,5-dimethoxybenzoate

Cat. No. B8692274
CAS No.: 51210-04-9
M. Wt: 240.25 g/mol
InChI Key: MKQRZYXPRWXGAN-UHFFFAOYSA-N
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Patent
US05824690

Procedure details

Combine methyl 3,5-dimethoxy-4-ethoxy-benzoate (2.13 g, 9,421 mmol) and methanol (30 mL). Add a 1M aqueous solution of sodium hydroxide (50 mL, 50 mmol). After 1 hour, acidify the reaction mixture using a 1M aqueous hydrochloric acid solution, extract with ethyl acetate. Dry the organic layer over MgSO4, filtered and evaporated in vacuo to give the title compound.
Quantity
2.13 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:10]=[C:11]([O:16][CH3:17])[C:12]=1[O:13][CH2:14][CH3:15])[C:6]([O:8]C)=[O:7].[OH-].[Na+].Cl>CO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:10]=[C:11]([O:16][CH3:17])[C:12]=1[O:13][CH2:14][CH3:15])[C:6]([OH:8])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
2.13 g
Type
reactant
Smiles
COC=1C=C(C(=O)OC)C=C(C1OCC)OC
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C(C(=O)O)C=C(C1OCC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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